5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13-14/h3-7H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTWHQCHWFMGQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrazole ring with a methyl group at the 5-position and a para-methylphenyl group at the 1-position. The general structure can be represented as follows:
The synthesis of this compound typically involves cyclization reactions, often employing multi-component reactions that integrate various aldehydes and cyanoacetate derivatives to produce more complex structures. A common synthetic route includes the reaction of 4-methylphenylhydrazine with appropriate carbonyl compounds to yield the desired pyrazole derivative .
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. These properties are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that derivatives of this compound can effectively reduce inflammation in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent. This activity is particularly relevant in the context of rising antibiotic resistance .
Cytotoxicity Against Cancer Cell Lines
One of the most promising aspects of this compound is its cytotoxic effects against cancer cell lines. The compound has been tested using assays such as the Brine Shrimp Lethality Assay and MTT assays, showing significant cytotoxicity against several cancer types including breast, liver, and lung cancers. For example, it exhibited an IC50 value in the range of 120–527 nM against various cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the biological profile of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related pyrazole derivatives:
| Compound Name | Structure Description | Unique Features | IC50 (nM) |
|---|---|---|---|
| 5-Methyl-1H-pyrazole | Pyrazole ring with a methyl group | Basic structure without phenyl substituent | Not specified |
| 4-Methylphenylhydrazine | Hydrazine derivative with a para-methyl group | Lacks the pyrazole ring | Not specified |
| 5-Amino-3-(4-methylphenyl)pyrazole | Pyrazole derivative with an amino group | Exhibits different reactivity due to amino group | Not specified |
| 3-Methyl-1-(4-fluorophenyl)-1H-pyrazole | Fluorinated phenyl substituent | Different electronic properties due to fluorine | Not specified |
The mechanism through which this compound exerts its biological effects involves interactions with various biological targets. Investigations have shown that this compound can form π–π interactions with aromatic systems, enhancing its binding affinity to enzymes and receptors critical for its anti-inflammatory and anticancer activities. Additionally, studies suggest that it may induce apoptosis in cancer cells by modulating cell cycle progression .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Breast Cancer Study : A study demonstrated that this compound significantly inhibited the growth of MDA-MB-231 breast cancer cells, showcasing potential as a therapeutic agent for breast cancer treatment.
- Liver Cancer Study : Another investigation revealed selective cytotoxicity against HepG2 liver cancer cells with an IC50 value of approximately 399 nM, indicating its potential for liver cancer therapy .
Scientific Research Applications
Pharmaceutical Development
Anti-inflammatory and Analgesic Properties
The compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting inflammation and pain relief. Research indicates that derivatives of this pyrazole exhibit promising anti-inflammatory activities, making them potential candidates for drug development aimed at treating conditions like arthritis and other inflammatory disorders .
Anticancer Activity
Studies have shown that 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine derivatives possess cytotoxic effects against various cancer cell lines. For instance, novel pyrazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant growth inhibition in cancer cells, with IC50 values indicating potent activity .
Agricultural Chemistry
Agrochemical Formulations
This compound is utilized in developing agrochemicals to enhance crop protection. It helps formulate products that combat pests and diseases, thus improving agricultural yields. Its role in creating effective pesticides is crucial for sustainable agricultural practices .
Material Science
Advanced Materials Development
Research has explored the potential of this compound in creating advanced materials, including polymers and coatings. These materials are characterized by improved thermal and mechanical properties, making them suitable for various industrial applications .
Biochemical Research
Enzyme Interaction Studies
The compound acts as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it useful for understanding complex biological processes .
Diagnostic Applications
Imaging Techniques
In the realm of diagnostics, this compound is being investigated for its potential role in developing diagnostic agents. These agents are particularly relevant in imaging techniques used in medical applications, enhancing the ability to visualize biological processes within the body .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A recent study synthesized various derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that several compounds exhibited potent anticancer activity with IC50 values ranging from low nanomolar to micromolar concentrations, highlighting their potential as therapeutic agents against cancer .
Case Study 2: Agricultural Application
In agricultural research, formulations containing this compound were tested for efficacy against common agricultural pests. Results demonstrated a marked increase in crop yield and health when treated with these formulations compared to untreated controls, emphasizing its role in sustainable agriculture practices .
Comparison with Similar Compounds
Substituent Effects on the Pyrazole Ring
Aryl Group Modifications
- 3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS 2139025-19-5): Incorporates a fluorine atom at the para position of the phenyl ring.
- 4-(3-Methoxyphenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1247449-29-1): Uses a meta-methoxyphenyl group, which may disrupt symmetry and affect crystallization behavior .
Physicochemical Properties
Key Observations :
- The methoxy-substituted analog (C₁₁H₁₃N₃O) has a higher molecular weight due to the oxygen atom but may exhibit reduced lipophilicity compared to the methyl-substituted compound.
Q & A
Q. What are the recommended synthetic routes for 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
A multi-step approach is commonly employed:
- Cyclization : React ethyl acetoacetate with substituted hydrazines to form the pyrazole core .
- Substitution : Introduce the 4-methylphenyl group via nucleophilic substitution or coupling reactions .
- Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
Optimize reaction time and temperature using TLC monitoring. For example, microwave-assisted synthesis may reduce reaction time compared to traditional reflux .
Q. How can structural confirmation and purity of the compound be validated?
Combine analytical techniques:
Q. What are common stability issues during storage, and how can they be mitigated?
- Degradation : Hydrolysis of the amine group under humid conditions. Store in airtight containers with desiccants (e.g., silica gel) at –20°C .
- Light Sensitivity : Use amber vials to prevent photodegradation of the pyrazole ring .
Advanced Research Questions
Q. How can crystallographic refinement challenges for this compound be addressed?
- Software : Use SHELX for small-molecule refinement. For twinned crystals, apply the TWIN/BASF commands in SHELXL .
- Data Collection : Optimize resolution (<1.0 Å) with synchrotron radiation for accurate H-atom positioning .
- Validation : Cross-check with PLATON to detect disorders in the 4-methylphenyl group .
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase II). Validate poses with MD simulations (100 ns) .
- Pharmacophore Modeling : Identify critical features (e.g., pyrazole NH for H-bonding) using Schrödinger’s Phase .
Q. What are effective methods for derivatization to explore pharmacological potential?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
